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Compound of Interest |

Compound Name: 5-(Dimethylamino)amylamine HCI
CAS No.: 3209-46-9; 854874-17-2
Cat. No.: B2884367
. J

Chemical Identity & Physicochemical Properties[1]
[2][3][4]

5-Dimethylaminopentylamine is an asymmetric diamine featuring a primary amine at one
terminus and a dimethyl-substituted tertiary amine at the other. This structural asymmetry is the
functional core of its utility in drug development, specifically in PROTAC linker design, isobaric
mass tag synthesis, and bioconjugation catalysis.

While often supplied as a free base liquid, the hydrochloride (HCI) salts are frequently
generated in situ or isolated for stability. The dihydrochloride form is the thermodynamic
standard for storage.

Molecular Data Table
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Dihydrochloride Monohydrochloride

Property Free Base (2HC)) (HCI)

Not widely listed;
CAS Number 3209-46-9 N/A
custom prep

Formula

Molecular Weight 130.23 g/mol 203.15 g/mol 166.69 g/mol
Colorless to pale White to off-white ] ]

Appearance o ] ) White solid
yellow liquid hygroscopic solid
~10.5 (Primary), ~9.5

pKa (Est.) ) N/A N/A
(Tertiary)

N Organic solvents Water, Methanol,

Solubility Water, Methanol

(DCM, MeOH) DMSO

Critical Note on Stoichiometry: In biological buffers (pH 7.4), the primary amine (

) is fully protonated, while the tertiary amine (

) exists in equilibrium. For precise stoichiometric calculations in synthesis, assume
the Dihydrochloride (

) unless the Certificate of Analysis specifies otherwise.

Synthesis & Manufacturing

The synthesis of 5-Dimethylaminopentylamine requires a route that differentiates the two
nitrogen termini to prevent polymerization. The most robust industrial route utilizes 5-
chlorovaleronitrile as the starting scaffold.

Synthetic Pathway
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» Nucleophilic Substitution: 5-Chlorovaleronitrile is treated with excess dimethylamine. The
nitrile group remains inert, protecting the future primary amine site.

e Reduction: The resulting 5-(dimethylamino)valeronitrile is reduced (using Lithium Aluminum
Hydride or catalytic hydrogenation with Raney Nickel) to yield the final diamine.

» Salt Formation: Treatment with anhydrous HCI in diethyl ether precipitates the
dihydrochloride salt.

5-Chlor i ilic Substitution Intermediate: Reduction 5-Dimethylaminopentylamine Salt Formation Dihydrochloride Salt
(C5H8CIN) (HN(Me)2, THF) 5-(Dimethylamino)valeronitrile (LiAIH4 or H2/Raney Ni) (Free Base) (HClin Et20) (C7H18N2 . 2HCI)

Click to download full resolution via product page

Figure 1: Step-wise synthesis from 5-chlorovaleronitrile to the dihydrochloride salt.

Applications in Drug Development & Research|[5]
A. Mass Spectrometry: Isobaric Tagging

5-Dimethylaminopentylamine is a "cationic tag." When the primary amine is coupled to peptides
(via carboxyl activation), the tertiary amine tail remains. Under electrospray ionization (ESI)
conditions, this tertiary amine possesses a high proton affinity, enhancing the ionization
efficiency of the labeled peptides. This increases the sensitivity of MS detection for low-
abundance proteins [1].

B. Internal Catalysis for Bioconjugation

A sophisticated application lies in hydrazone ligation.[1] Research demonstrates that diamines
like 5-dimethylaminopentylamine can catalyze the formation of hydrazones and oximes at
neutral pH. The tertiary amine group acts as an intramolecular base, facilitating the dehydration
step of the carbinolamine intermediate.[1] This "internal catalysis" accelerates reaction rates by
factors of 10-1000x compared to uncatalyzed reactions, making it invaluable for protein
labeling where harsh pH conditions must be avoided [2].

C. PROTAC Linker Design
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In Proteolysis Targeting Chimeras (PROTACS), the alkyl chain length affects the spatial
orientation between the E3 ligase and the target protein. The 5-carbon chain of this molecule
provides a flexible "pentyl" spacer, while the tertiary amine can be quaternized or used to
modulate the linker's hydrophilicity (LogD), improving cell permeability.

Experimental Protocol: Peptide Labeling (Cationic
Tagging)

Objective: Covalent attachment of 5-dimethylaminopentylamine to a peptide C-terminus or
Glutamate/Aspartate side chain to enhance MS ionization.

Reagents:

o Target Peptide (
in DMF/DMSO)

e 5-Dimethylaminopentylamine (
salt, neutralized with DIPEA)

e Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-
Hydroxy-7-azabenzotriazole).

Workflow:
 Activation:
o Mix Peptide solution with 10 equivalents of EDC and 10 equivalents of HOAL.
o Incubate for 15 minutes at Room Temperature (RT) to form the active ester.
e Coupling:

o Add 20 equivalents of 5-Dimethylaminopentylamine (pre-mixed with 40 eq. DIPEA if using
the 2HCI salt).
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o Note on Causality: Excess amine is required to prevent cross-linking and ensure the
primary amine of the linker outcompetes internal nucleophiles.

» Reaction:
o Agitate for 2—4 hours at RT.
o Monitor via LC-MS for the mass shift (
per conjugation:
)-
 Purification:

o Quench with 10% acetic acid.

o Purify via C18 Reverse-Phase HPLC (Gradient: 5-95% ACN in 0.1% Formic Acid).
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Figure 2: Workflow for enhancing peptide ionization via cationic tagging.

Handling, Stability, and Safety

» Corrosivity: As a diamine, the free base is highly alkaline and corrosive to skin and eyes. The
HCI salt is an irritant but safer to handle as a solid.

o Hygroscopicity: The dihydrochloride salt is hygroscopic. Store in a desiccator at

to prevent hydrolysis or "caking."

o Incompatibility: Avoid strong oxidizing agents. The primary amine will react rapidly with
atmospheric
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(forming carbamates) if the free base is left exposed; always store under inert gas (

or

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. researchgate.net [researchgate.net]

» To cite this document: BenchChem. [5-Dimethylaminopentylamine HCI: Technical
Specifications & Applications Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2884367#5-dimethylaminopentylamine-hcl-
molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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